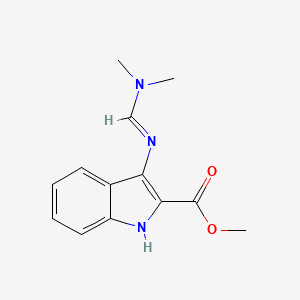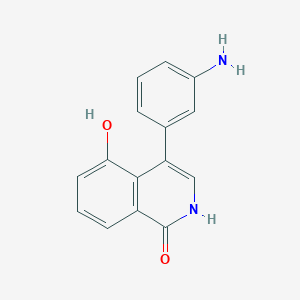
1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine derivatives are then deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
In industrial production, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy group is replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
In addition, this compound is employed in forensic laboratories as a reference material for chemical analysis .
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act on serotonergic and dopaminergic pathways, similar to other piperazine derivatives. The compound may bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter levels in the brain. This mechanism underlies its potential therapeutic effects in treating neurological and psychiatric conditions .
Comparación Con Compuestos Similares
1-(2-Fluoro-4-methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Methoxyphenyl)piperazine hydrochloride
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. For example, the presence of a fluorine atom in this compound may enhance its binding affinity to certain receptors compared to its non-fluorinated analogs .
Propiedades
Fórmula molecular |
C11H16ClFN2O |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
1-(2-fluoro-4-methoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Clave InChI |
HHAOEMNVTSCAHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2CCNCC2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)

![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)





![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)




